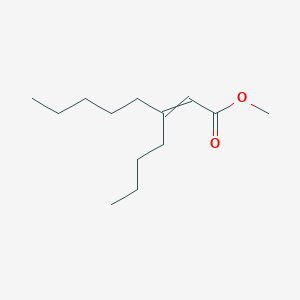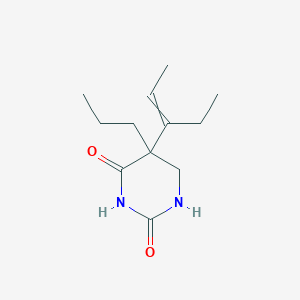
5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, a multi-component reaction that combines an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction proceeds as follows:
Reactants: An aldehyde (such as benzaldehyde), a β-keto ester (such as ethyl acetoacetate), and urea.
Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures (around 80-100°C).
Procedure: The reactants are mixed and heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions and can improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Pyrimidine derivatives with various functional groups.
Reduction: Dihydropyrimidine analogs.
Substitution: Substituted pyrimidine compounds with different functional groups.
Scientific Research Applications
5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-pent-2-en-2-yl-1H-benzimidazole: A compound with a similar structure but different functional groups.
5-ethyl-5-methyldihydropyrimidine-2,4(1H,3H)-dione: Another dihydropyrimidine derivative with different alkyl groups.
Uniqueness
5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific alkyl substituents, which can influence its chemical reactivity and biological activity. The presence of the pent-2-en-3-yl and propyl groups can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds.
Properties
CAS No. |
831220-22-5 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
5-pent-2-en-3-yl-5-propyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H20N2O2/c1-4-7-12(9(5-2)6-3)8-13-11(16)14-10(12)15/h5H,4,6-8H2,1-3H3,(H2,13,14,15,16) |
InChI Key |
ZZCRRJHYQFPCOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CNC(=O)NC1=O)C(=CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-](/img/structure/B14195908.png)

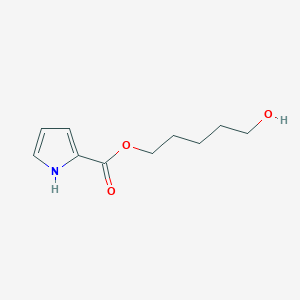
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
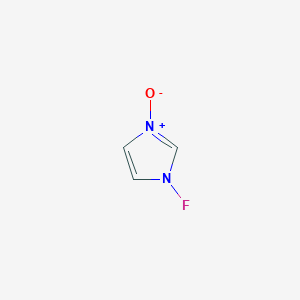

![2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)](/img/structure/B14195956.png)
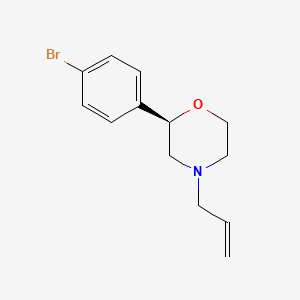
![4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14195969.png)

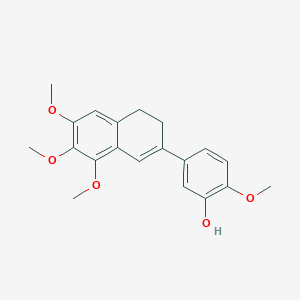
![4-Iodo-N-(4-iodophenyl)-N-[4-(octyloxy)phenyl]aniline](/img/structure/B14195972.png)
